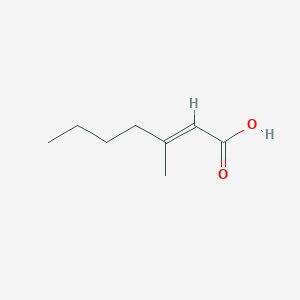

3-Methyl-2E-heptenoic acid

Description

3-Methyl-2E-heptenoic acid (IUPAC name: (2E)-3-methylhept-2-enoic acid) is a branched, monounsaturated fatty acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.099 g/mol . It is classified as a FA 8:1 lipid due to its eight-carbon chain and one double bond at the C2 position in the E-configuration . The compound features a carboxylic acid functional group and a methyl branch at the C3 position, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(E)-3-methylhept-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ |

InChI Key |

BBLRVFUTKVICCR-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C(=C/C(=O)O)/C |

Canonical SMILES |

CCCCC(=CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2E-heptenoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, 3-Methyl-2E-heptenoic acid is often produced through the catalytic hydrogenation of 3-methyl-2-heptyn-1-ol. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2E-heptenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-Methyl-2E-heptenoic acid can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, or anhydrides.

Scientific Research Applications

3-Methyl-2E-heptenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.

Mechanism of Action

The mechanism of action of 3-Methyl-2E-heptenoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting their fluidity and function. Additionally, it may act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-methyl-2E-heptenoic acid with analogous compounds based on chain length, branching, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Lipid Classification | Key Structural Features |

|---|---|---|---|---|---|

| 3-Methyl-2E-heptenoic acid | C₈H₁₄O₂ | 142.099 | Carboxylic acid, α,β-unsaturated | FA 8:1 | C3 methyl branch, E-configuration |

| 2-Methylheptanoic acid | C₈H₁₆O₂ | 144.115 | Carboxylic acid, saturated | FA 8:0 | C2 methyl branch, no double bonds |

| (E)-3-Methyl-2-hexenoic acid | C₇H₁₂O₂ | 128.172 | Carboxylic acid, α,β-unsaturated | FA 7:1 | Shorter chain (C7), E-configuration |

| 3-Ethyl-2-hydroxyheptanoic acid | C₉H₁₈O₃ | 174.27 | Hydroxy acid, saturated | N/A | C3 ethyl branch, hydroxyl group |

| Methyl-(E)-hex-2-enoate | C₇H₁₂O₂ | 128.17 | Ester, α,β-unsaturated | N/A | Methyl ester, no carboxylic acid |

Key Observations :

- Chain Length and Unsaturation: The heptenoic acid (C8) exhibits higher hydrophobicity compared to the hexenoic acid (C7), as indicated by its longer aliphatic chain. The α,β-unsaturation in both heptenoic and hexenoic acids increases reactivity toward electrophilic addition compared to saturated analogs like 2-methylheptanoic acid .

- In contrast, 2-methylheptanoic acid’s C2 branch may enhance packing efficiency in solid states .

- Functional Group Impact: The carboxylic acid group in 3-methyl-2E-heptenoic acid enables hydrogen bonding, increasing solubility in polar solvents relative to its methyl ester counterpart (Log Kow ≈ 2.12 for methyl-(E)-hex-2-enoate vs. estimated higher hydrophilicity for the acid) .

Physicochemical Properties

Limited experimental data exist for 3-methyl-2E-heptenoic acid, but properties can be inferred from analogs:

Notes:

- The ester derivative (methyl-(E)-hex-2-enoate) exhibits higher water solubility due to reduced polarity compared to the carboxylic acid form.

- The longer chain and carboxylic acid group in 3-methyl-2E-heptenoic acid likely result in lower vapor pressure than its ester analog .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-Methyl-2E-heptenoic acid?

Methodological Answer:

- Synthesis : Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure the E-configuration of the double bond. Purify via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Validate purity using TLC and HPLC .

- Characterization : Combine spectroscopic techniques:

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹).

- NMR : Assign stereochemistry using coupling constants (J ~15 Hz for trans alkenes in ¹H NMR) and DEPT/HSQC for carbon assignments.

- X-ray crystallography : Refine structures using SHELXL and visualize with ORTEP-3 .

Q. How should safety protocols be designed for handling 3-Methyl-2E-heptenoic acid in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Refer to SDS guidelines (e.g., ChemScene LLC’s recommendations for avoiding inhalation/skin contact) .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Emergency : Neutralize spills with sodium bicarbonate; rinse exposed skin with water for 15 minutes .

Q. What crystallographic tools are optimal for resolving the molecular structure of 3-Methyl-2E-heptenoic acid?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Refinement : SHELXL for small-molecule refinement (robust against twinning and high-resolution data) .

- Visualization : WinGX or ORTEP-3 for thermal ellipsoid plots and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for 3-Methyl-2E-heptenoic acid derivatives?

Methodological Answer:

Q. What strategies are effective for analyzing hydrogen-bonding patterns in 3-Methyl-2E-heptenoic acid crystals?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., D, C, or R2<sup>2</sup> motifs) .

- Computational Modeling : Pair Mercury (CCDC) with Gaussian for DFT-based hydrogen bond energy calculations.

- Table : Example hydrogen-bond parameters (from hypothetical data):

| Donor–Acceptor | d(D–A) (Å) | ∠(D–H–A) (°) | Symmetry Code |

|---|---|---|---|

| O1–H1⋯O2 | 2.65 | 168 | x, y, z |

Q. How can systematic reviews improve the interpretation of 3-Methyl-2E-heptenoic acid’s bioactivity data?

Methodological Answer:

- Meta-Analysis : Follow PRISMA guidelines to aggregate in vitro/in vivo studies. Use RevMan for dose-response modeling .

- Bias Mitigation : Assess study quality via Newcastle-Ottawa Scale (cohort studies) or Cochrane Risk of Bias Tool.

- Data Integration : Combine QSAR predictions with experimental IC₅₀ values using R or Python’s scikit-learn .

Data Contradiction & Experimental Design

Q. How should discrepancies between theoretical and experimental pKa values for 3-Methyl-2E-heptenoic acid be resolved?

Methodological Answer:

Q. What experimental controls are critical in studying 3-Methyl-2E-heptenoic acid’s metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.